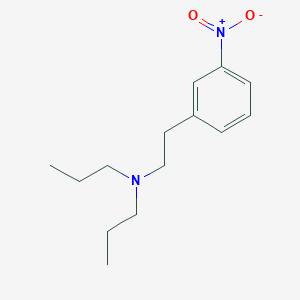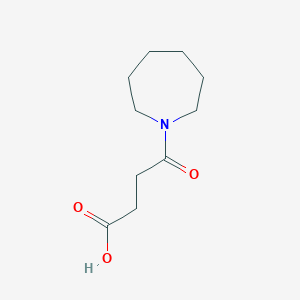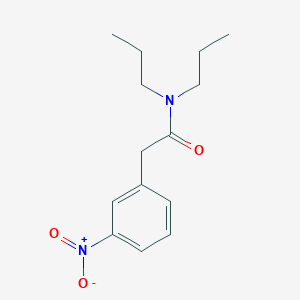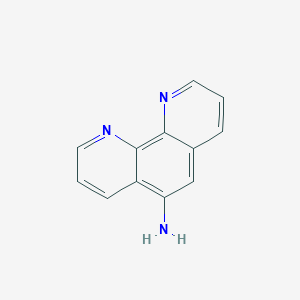
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H24N2O3 . It is used in the field of chemistry as a building block .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate” is defined by its molecular formula, C16H24N2O3 . This indicates that it contains 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate” are not available, it’s known that this compound can be used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .Physical And Chemical Properties Analysis
“Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate” is a solid at 20 degrees Celsius . The melting point ranges from 117.0 to 121.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of biologically active compounds. Researchers explore its potential in designing novel drugs, especially those targeting specific receptors or enzymes. By modifying the piperidine scaffold, scientists can create derivatives with enhanced pharmacological properties .
Proteolysis Targeting Chimeras (PROTACs)
In the realm of targeted protein degradation, this compound plays a crucial role. As a semi-flexible linker, it contributes to PROTAC development. PROTACs are innovative molecules designed to selectively degrade disease-associated proteins by recruiting them for proteasomal degradation. Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate acts as a bridge between the target protein and the E3 ubiquitin ligase, facilitating protein breakdown .
Organic Synthesis and Building Blocks
Researchers utilize tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate as a building block in the synthesis of diverse organic compounds. For instance, it serves as a precursor for amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Its versatility makes it valuable in constructing complex molecular structures .
Biologically Active Intermediates
This compound is an essential intermediate in the synthesis of certain biologically active molecules. For example, it plays a role in the production of crizotinib, a tyrosine kinase inhibitor used in cancer therapy. Understanding its reactivity and transformations aids in designing more effective drugs .
Chemical Biology and Target Identification
Researchers employ tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate to probe biological systems. By tagging it with fluorescent or affinity labels, they can study protein interactions, cellular localization, and receptor binding. This approach helps identify potential drug targets and understand cellular processes .
Materials Science and Surface Modification
The piperidine-based structure of this compound may find applications in materials science. Researchers explore its use as a surface modifier or linker in functionalized materials, such as polymers, nanoparticles, or thin films. Its unique properties could enhance material stability, reactivity, or biocompatibility .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBGUDKHYWNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930031 | |
| Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
CAS RN |
138227-63-1 | |
| Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


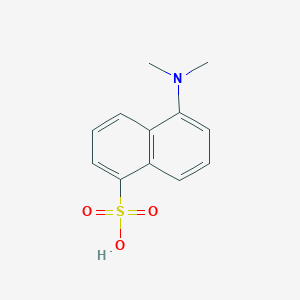
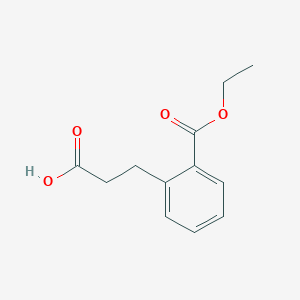
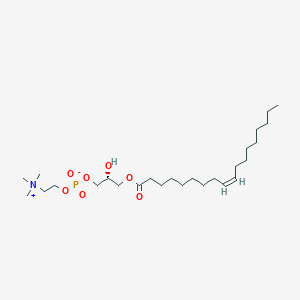

![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)


